

Spectroscopic and Chiroptical Properties of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2-Chloromandelic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chiroptical data for **(R)-(-)-2-Chloromandelic acid**. Due to the limited availability of specific experimental spectra for the (R)-(-)-enantiomer in publicly accessible databases, representative data from its parent compound, mandelic acid, is included for illustrative purposes. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of chiral molecules.

Physicochemical and Chiroptical Properties

(R)-(-)-2-Chloromandelic acid is a chiral carboxylic acid and a derivative of mandelic acid.^[1] Its physical and chiroptical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₇ ClO ₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Melting Point | 119-121 °C | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Optical Rotation | [α] _D ²³ = -126° (c=3 in H ₂ O) | [2] |

Spectroscopic Data

The following sections present the expected spectroscopic data for **(R)-(-)-2-Chloromandelic acid**. As complete experimental data was not found, a combination of expected values and representative data from mandelic acid is provided.

¹H NMR Spectroscopy

The proton NMR spectrum of **(R)-(-)-2-Chloromandelic acid** is expected to show signals corresponding to the aromatic protons, the methine proton, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine atom.

Representative Data: ¹H NMR of Mandelic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|---------------|-------------|--------------|
| ~10-12 | Broad Singlet | 1H | -COOH |
| 7.26-7.45 | Multiplet | 5H | Aromatic C-H |
| 5.16 | Singlet | 1H | α-CH |
| ~5.0 | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms.

Representative Data: ¹³C NMR of Mandelic Acid

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| 174.5 | C=O |
| 139.8 | Aromatic C (quaternary) |
| 128.6 | Aromatic C-H |
| 128.3 | Aromatic C-H |
| 126.5 | Aromatic C-H |
| 73.5 | α -C |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4]

Expected/Representative IR Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|--------------------|-------------------------------------|
| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| 1690-1760 | Strong | C=O stretch |
| 1210-1320 | Medium | C-O stretch |
| ~1400 | Medium | O-H bend |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. For a carboxylic acid, characteristic fragmentation involves the loss of the hydroxyl group and the carboxyl group.[5]

Expected Fragmentation

| m/z | Fragment |
|---------|---|
| 186/188 | [M] ⁺ (Molecular ion with chlorine isotopes) |
| 169/171 | [M-OH] ⁺ |
| 141/143 | [M-COOH] ⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **(R)-(-)-2-Chloromandelic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover the expected range (typically 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Technique):
 - Thoroughly grind a small amount (1-2 mg) of **(R)-(-)-2-Chloromandelic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

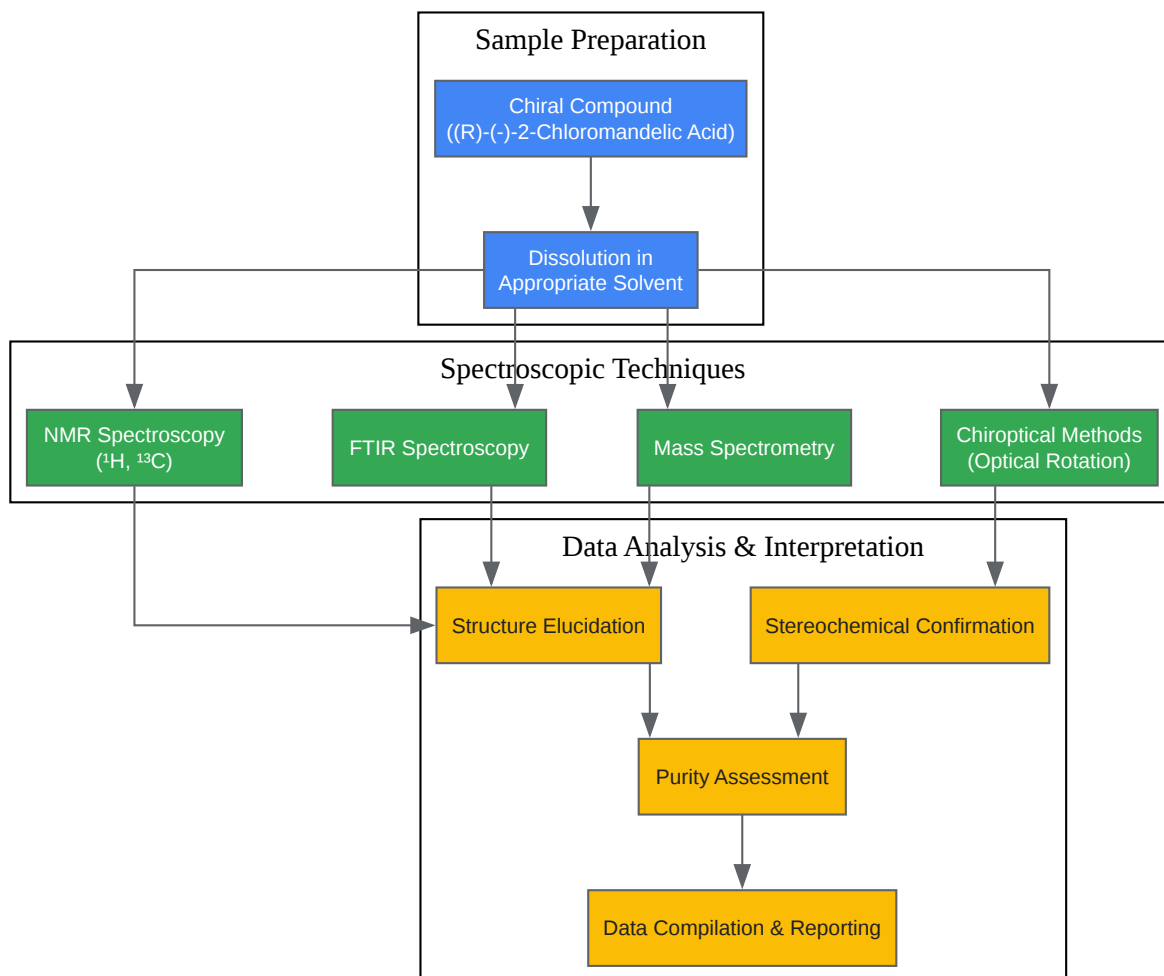
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL .
- Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

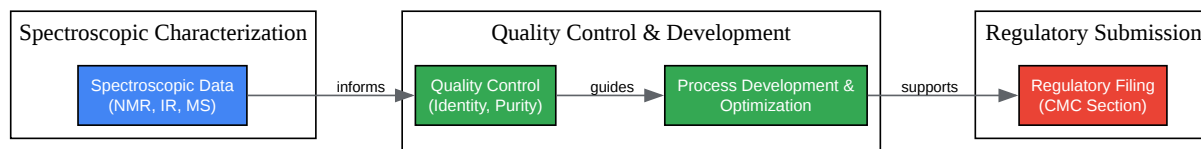
Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing spectroscopic data in drug development.



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Caption: General workflow for the spectroscopic analysis of a chiral compound.



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